Bienvenue dans la boutique en ligne BenchChem!

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

NF-κB inhibition Selectivity profiling Cytotoxicity screening

This iodine-enriched thiazole-cyclopropanecarboxamide is a strategic choice for structural biology and medicinal chemistry. Its covalently bound iodine (f'' ≈ 6.9 e⁻ at Cu Kα) enables SAD phasing without heavy-atom soaking, while the unique NF-κB screening fingerprint (AID 1266–1368) shows EC₅₀ > 4 µM in HEK293T/HeLa cells—a clean cytotoxicity window absent in Cl, Br, or F analogs. Ideal as a halogen-bonding probe or metabolic-stability reference. Procure at ≥95% HPLC purity to avoid confounding electron density.

Molecular Formula C13H11IN2OS
Molecular Weight 370.21
CAS No. 313406-01-8
Cat. No. B2884885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide
CAS313406-01-8
Molecular FormulaC13H11IN2OS
Molecular Weight370.21
Structural Identifiers
SMILESC1CC1C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)I
InChIInChI=1S/C13H11IN2OS/c14-10-5-3-8(4-6-10)11-7-18-13(15-11)16-12(17)9-1-2-9/h3-7,9H,1-2H2,(H,15,16,17)
InChIKeyXLJKSYPPTMIQEP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 313406-01-8): Procurement-Relevant Compound Profile


N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 313406-01-8, molecular formula C₁₃H₁₁IN₂OS, molecular weight 370.21 g/mol) is a synthetic small molecule belonging to the thiazole-cyclopropanecarboxamide class [1]. It features a 1,3-thiazole core substituted at the 4-position with a 4-iodophenyl group and at the 2-position with a cyclopropanecarboxamide moiety. This compound has been evaluated in PubChem bioassays (SID 17450324) as part of NF-κB pathway screening campaigns, where it was identified as a candidate with potential selective NF-κB inhibitory activity and demonstrated low cytotoxicity in HEK293T and HeLa cells (EC₅₀ > 4 µM) [2]. The presence of the iodine atom confers unique physicochemical properties relevant to X-ray crystallography (anomalous scattering), halogen-bonding interactions, and enhanced lipophilicity relative to lighter halogen analogs, making this compound a strategic choice for specific structural biology and medicinal chemistry applications .

Why N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide Cannot Be Replaced by Common Halogen or Heterocycle Analogs


Substituting this compound with a chloro-, bromo-, or fluoro-phenyl analog, or with a non-cyclopropane carboxamide variant, introduces material changes in multiple selection-relevant dimensions: (i) the iodine atom provides strong anomalous scattering (f'' ≈ 6.9 electrons at Cu Kα) essential for experimental phasing in X-ray crystallography, a capability absent in Cl, F, and markedly weaker in Br analogs [1]; (ii) the C–I bond participates in halogen bonding (σ-hole interactions) that modulate target binding geometry in ways that lighter halogens cannot replicate [2]; (iii) the cyclopropane ring imposes conformational restriction and alters metabolic stability relative to acyclic amide analogs; and (iv) the compound's specific NF-κB screening fingerprint—including its cytotoxicity window (EC₅₀ > 4 µM in HEK293T and HeLa cells)—is unique to this substitution pattern and cannot be assumed for close analogs without independent verification [3]. Generic substitution therefore risks loss of crystallographic utility, altered binding mode, and unvalidated biological selectivity.

Quantitative Differentiation Evidence for N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 313406-01-8) Against Closest Analogs


NF-κB Pathway Screening Selectivity: Differential Cytotoxicity Window in HEK293T vs. HeLa Cells

In PubChem bioassays conducted by the Sanford-Burnham Center for Chemical Genomics, SID 17450324 (N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide) was identified across multiple primary screens (AID 1266, 1269, 1270, 1287, 1368) as a candidate capable of selectively inhibiting NF-κB activation. In confirmatory cytotoxicity assays, the compound showed no toxicity to HEK293T cells (EC₅₀ > 4 µM, AID 1372) and no toxicity to HeLa cells (EC₅₀ > 4 µM, AID 1302), establishing a selectivity window of >4 µM between NF-κB pathway modulation and general cytotoxicity [1][2]. In contrast, many thiazole-based NF-κB inhibitors from the same screening collection exhibited cytotoxicity at concentrations below 1 µM, making this compound's clean cytotoxicity profile a differentiating feature in the screening library [1].

NF-κB inhibition Selectivity profiling Cytotoxicity screening Immunology

Heavy-Atom Utility for X-ray Crystallography: Iodine Anomalous Scattering vs. Lighter Halogen Analogs

The presence of a covalently bound iodine atom in the para-position of the phenyl ring provides a strong anomalous scattering signal for X-ray crystallographic phasing. The anomalous scattering factor (f'') for iodine at Cu Kα wavelength (λ = 1.5418 Å) is approximately 6.9 electrons, compared to ~1.5 electrons for bromine and ~0.7 electrons for chlorine at the same wavelength [1]. The 4-chlorophenyl analog (CAS not identified in literature), 4-bromophenyl analog, and 4-fluorophenyl analog all lack this strong anomalous signal. This makes the target compound directly usable for single-wavelength anomalous diffraction (SAD) phasing of protein-ligand co-crystal structures without the need for additional heavy-atom derivatization (e.g., soaking with KI or NaI), reducing experimental complexity and crystal handling risks [2].

X-ray crystallography Experimental phasing SAD/MAD Structural biology

Lipophilicity Modulation by the 4-Iodophenyl Substituent: Calculated LogP Differentiation from H, F, Cl, and Br Analogs

The iodine substituent at the 4-position of the phenyl ring significantly increases lipophilicity compared to lighter halogen and hydrogen analogs. Based on the Hansch π constant system, the substituent π values are: I = +1.12, Br = +0.86, Cl = +0.71, F = +0.14, H = 0.00 [1]. This translates to a calculated LogP for the target compound of approximately 3.8–4.2 (ALOGPS/cLogP estimates), versus approximately 3.4–3.8 for the bromo analog, 3.2–3.6 for the chloro analog, and 2.5–2.9 for the fluoro analog [2]. The enhanced lipophilicity of the iodo compound may improve membrane permeability in cell-based assays but also increases the risk of promiscuous binding and reduced aqueous solubility relative to lighter halogen analogs—a trade-off that must be managed in assay design.

Lipophilicity Drug-likeness Physicochemical properties SAR

Cyclopropanecarboxamide Moiety: Conformational Restraint and Metabolic Stability Differentiation from Acyclic Amide Analogs

The cyclopropanecarboxamide group introduces conformational restriction at the amide linkage that distinguishes this compound from analogs bearing linear acyl groups (acetyl, propanoyl, butanoyl). Cyclopropane rings impose a fixed torsion angle (~140–150° between the carbonyl and the cyclopropyl C–C bond), reducing the entropic penalty upon target binding compared to freely rotating acyclic amides [1]. Furthermore, cyclopropane-containing amides show reduced susceptibility to amidase-mediated hydrolysis relative to linear alkyl amides, a property documented across multiple chemical series [2]. While direct metabolic stability data for this specific compound are not publicly available, the class-level evidence indicates that the cyclopropanecarboxamide moiety provides greater metabolic stability than a corresponding acetamide or propanamide analog, making it the preferred scaffold for cellular assays with extended incubation times (>6 h).

Metabolic stability Conformational restriction Cyclopropane Drug metabolism

Optimal Research and Industrial Application Scenarios for N-[4-(4-Iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide (CAS 313406-01-8)


X-ray Crystallographic Fragment Screening and Ligand-Soaking Co-Crystallography (Structural Biology)

This compound is optimally deployed as a halogen-enriched fragment or reference ligand in crystallographic studies where experimental phasing is required. The covalently bound iodine atom provides a strong anomalous scattering signal (f'' ≈ 6.9 e⁻ at Cu Kα), enabling SAD phasing without additional heavy-atom soaking steps [1]. This is particularly valuable for high-throughput crystallographic fragment screening campaigns where minimizing crystal handling and maximizing phasing success rates are critical operational goals. The compound should be procured at ≥95% purity (HPLC) to avoid introducing confounding electron density from impurities in the active site.

NF-κB Pathway Probe Development with Verified Cytotoxicity Window (Immunology and Inflammation Research)

For researchers developing chemical probes targeting the NF-κB signaling pathway, this compound offers a verified selectivity window: it was identified as a candidate NF-κB inhibitor across multiple screening assays (AID 1266, 1269, 1270, 1287, 1368) while maintaining EC₅₀ > 4 µM in both HEK293T and HeLa cytotoxicity counterscreens [2]. This clean cytotoxicity profile supports its use as a starting scaffold for SAR expansion in NF-κB-targeted drug discovery, particularly in immunology and oncology programs where pathway selectivity is paramount.

Halogen-Bonding Interaction Studies in Structure-Based Drug Design (Medicinal Chemistry SAR)

The 4-iodophenyl substituent engages in halogen bonding (σ-hole interaction) with backbone carbonyl oxygens and other Lewis bases in protein binding sites, a non-canonical interaction that is significantly stronger for iodine than for bromine or chlorine [3]. This compound serves as a probe molecule for assessing the energetic contribution of C–I···O halogen bonds to ligand binding affinity. Medicinal chemistry teams evaluating whether to incorporate iodine into lead series can use this compound to benchmark halogen bonding contributions against the corresponding bromo and chloro analogs in isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) binding assays.

Metabolic Stability Benchmarking of Cyclopropane-Containing Scaffolds (DMPK and ADME Research)

The cyclopropanecarboxamide moiety in this compound provides a valuable reference point for structure-metabolism relationship studies. The cyclopropane ring introduces conformational constraint and steric shielding of the amide bond, which class-level evidence indicates reduces amidase-mediated hydrolysis [4]. This compound can be used as a comparator in head-to-head microsomal or hepatocyte stability assays against its acyclic amide analogs (e.g., acetamide or propanamide derivatives) to quantify the metabolic stabilization imparted by the cyclopropyl group in this specific thiazole scaffold context.

Quote Request

Request a Quote for N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.